molecular formula C8H14N2O B12958220 (S)-1-Cyclopropyl-5-methylpiperazin-2-one

(S)-1-Cyclopropyl-5-methylpiperazin-2-one

Cat. No.: B12958220
M. Wt: 154.21 g/mol
InChI Key: XUFYZSWTNGCZEW-LURJTMIESA-N
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Description

(S)-1-Cyclopropyl-5-methylpiperazin-2-one is a chiral compound with a unique structure that includes a cyclopropyl group and a piperazinone ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Cyclopropyl-5-methylpiperazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable diketone or ketoester, followed by cyclization to form the piperazinone ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Cyclopropyl-5-methylpiperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce various amine derivatives.

Scientific Research Applications

(S)-1-Cyclopropyl-5-methylpiperazin-2-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a building block in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of (S)-1-Cyclopropyl-5-methylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclopropylpiperazin-2-one: Lacks the methyl group, which may affect its biological activity and chemical reactivity.

    5-Methylpiperazin-2-one: Lacks the cyclopropyl group, potentially altering its pharmacological properties.

    Cyclopropylmethylamine: A simpler structure that may serve as a precursor in the synthesis of more complex piperazinone derivatives.

Uniqueness

(S)-1-Cyclopropyl-5-methylpiperazin-2-one is unique due to its chiral nature and the presence of both cyclopropyl and piperazinone groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

(5S)-1-cyclopropyl-5-methylpiperazin-2-one

InChI

InChI=1S/C8H14N2O/c1-6-5-10(7-2-3-7)8(11)4-9-6/h6-7,9H,2-5H2,1H3/t6-/m0/s1

InChI Key

XUFYZSWTNGCZEW-LURJTMIESA-N

Isomeric SMILES

C[C@H]1CN(C(=O)CN1)C2CC2

Canonical SMILES

CC1CN(C(=O)CN1)C2CC2

Origin of Product

United States

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